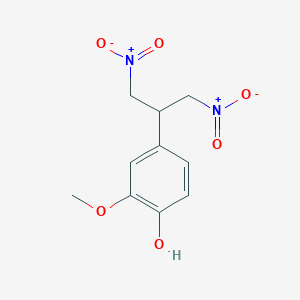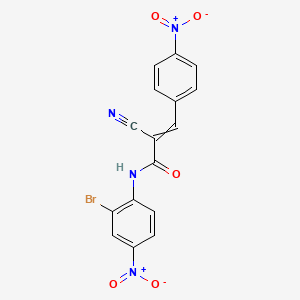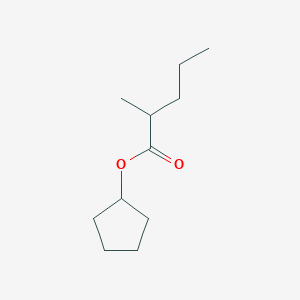
Cyclopentyl 2-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl 2-methylpentanoate is an organic compound with the molecular formula C11H20O2 It is an ester formed from cyclopentanol and 2-methylpentanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl 2-methylpentanoate can be synthesized through the esterification reaction between cyclopentanol and 2-methylpentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process, making it more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-methylpentanoic acid.
Reduction: Formation of cyclopentanol and 2-methylpentanol.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Cyclopentyl 2-methylpentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of cyclopentyl 2-methylpentanoate depends on its specific application. In general, the ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various molecular targets and pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Cyclopentyl 2-methylpentanoate can be compared with other similar esters, such as:
Cyclopentyl acetate: Similar structure but with an acetate group instead of a 2-methylpentanoate group.
Cyclopentyl propanoate: Similar structure but with a propanoate group instead of a 2-methylpentanoate group.
Cyclopentyl butanoate: Similar structure but with a butanoate group instead of a 2-methylpentanoate group.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Properties
CAS No. |
6297-47-8 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
cyclopentyl 2-methylpentanoate |
InChI |
InChI=1S/C11H20O2/c1-3-6-9(2)11(12)13-10-7-4-5-8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
YSXXNSALBPRZJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)OC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


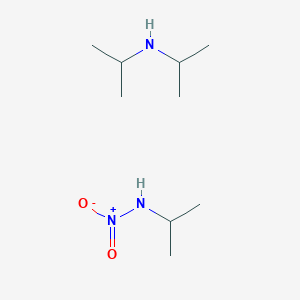
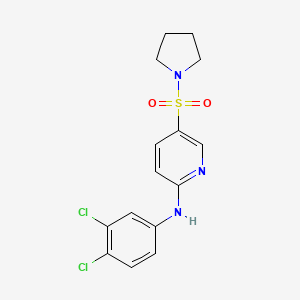
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
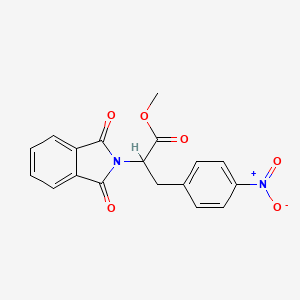
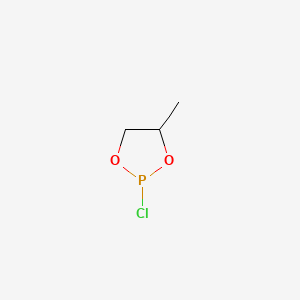
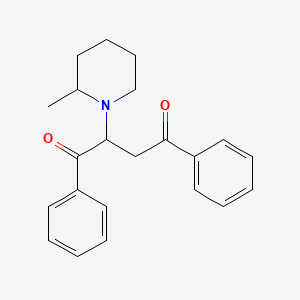
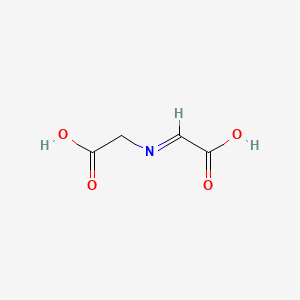
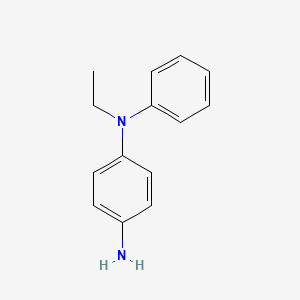

![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
